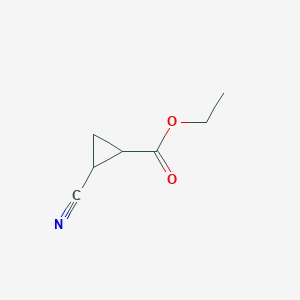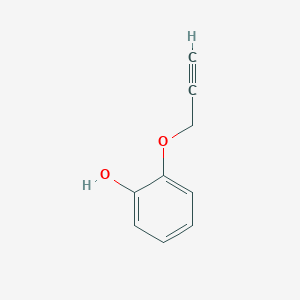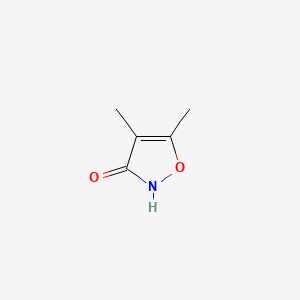
Hexasulfan
概要
説明
Hexasulfan (HS) is a chemical compound with the molecular formula C6H8S6. It is a colorless solid that is soluble in water, alcohol, and other organic solvents. This compound has been studied for its potential applications in a variety of fields, including medicine, agriculture, and environmental protection. In
科学的研究の応用
Thermal Stability and Vibrational Effects
A study by Ramírez‐Solís and Maron (2014) explored the thermal stability of hexasulfane isomers using Born–Oppenheimer DFT molecular dynamics. They specifically investigated the stability and non-harmonic vibrational effects of hexasulfane at different temperatures. Their findings revealed that branched structures of hexasulfane are stable and that dynamic effects significantly alter S-S distances, leading to oscillations between different structures. This research is vital for understanding hexasulfane's behavior in various conditions, particularly in sulfur melts (Ramírez‐Solís & Maron, 2014).
Membrane Technology for Oil Processing
Rafe and Razavi (2009) investigated the use of polysulfone amide (PSA) membranes in the presence of organic solvents like hexane for applications in edible oil processing. Their research aimed at developing hexane-resistant membranes to refine crude vegetable oil, potentially simplifying the process and reducing energy consumption and wastewater production. This study is significant for understanding how hexasulfane-related compounds can be used in membrane technology for industrial applications (Rafe & Razavi, 2009).
Advances in Encapsulation Complexes
Avram, Cohen, and Rebek (2011) reviewed research on hexameric resorcin[4]arenes and pyrogallol[4]arenes, which are related to hexasulfane chemistry. They focused on applications of NMR methods in understanding solution structures, host-guest properties, and exchange dynamics of these molecules. The significance of this research lies in its potential applications in catalysis and transport, providing insights into the behavior of molecules in confined spaces (Avram, Cohen, & Rebek, 2011).
Mesh Generation from CAD Data
Taghavi (1996) developed HEXAR, a software for automatically generating quality meshes directly from CAD data. This software, using a parallel algorithm with pattern recognition and mesh refinement techniques, creates all-hexahedral volume meshes significantly faster than manual approaches. This innovation is crucial for engineering applications, particularly in structural and computational fluid dynamics, demonstrating the utility of hexahedral grids in technological applications (Taghavi, 1996).
Soil Remediation and Surfactant Reclamation
Underwood, Debelak, and Wilson (1993) explored the use of hexane in solvent extraction for reclaiming contaminated surfactant solutions. This method is vital for soil surfactant flushing in hazardous waste site remediation. The study showed that hexane effectively removes contaminants like p-dichlorobenzene and biphenyl from sodium dodecylsulfate solutions, making it a practical method for cleaning up surfactant solutions for recycle (Underwood, Debelak, & Wilson, 1993).
作用機序
Target of Action
1,6-Hexanediol, dimethanesulfonate, also known as 1,6-Bis(mesyloxy)hexane or Hexasulfan, is an organic compound that primarily targets biomolecular condensates . These condensates are dynamic compartments in living cells that are involved in multiple cellular processes, such as transcriptional control, stress response, quality control of proteins, and DNA replication .
Mode of Action
The compound interferes with weak hydrophobic protein-protein or protein-RNA interactions that comprise liquid condensates . This disruption of condensates is a unique characteristic of 1,6-Hexanediol, making it a valuable tool in the study of biomolecular condensates .
Biochemical Pathways
The disruption of biomolecular condensates by 1,6-Hexanediol affects various biochemical pathways. For instance, it can weaken the long-range interactions between condensate-component-enriched regions . This can result in reduced long-range interactions, strengthened compartmentalization, homogenized A-A interactions, B-to-A compartment switch, and TAD reorganization .
Pharmacokinetics
It has been identified in human blood, indicating that it can be absorbed and circulated in the body . More research is needed to fully understand its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The primary result of 1,6-Hexanediol’s action is the disruption of biomolecular condensates. This can lead to changes in 3D chromatin organization, affecting cellular processes such as transcriptional control and DNA replication . It can also cause aberrant protein aggregation .
Action Environment
The action of 1,6-Hexanediol can be influenced by environmental factors. For example, the concentration and duration of exposure to 1,6-Hexanediol can affect its ability to dissolve biomolecular condensates . Short-term exposure to 1.5% 1,6-Hexanediol can dissolve biomolecular condensates, while long-term exposure can cause aberrant aggregation .
特性
IUPAC Name |
6-methylsulfonyloxyhexyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O6S2/c1-15(9,10)13-7-5-3-4-6-8-14-16(2,11)12/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOJEWBBWCYINS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCCCCCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50195197 | |
| Record name | 1,6-Hexanediol, dimethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50195197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4239-24-1 | |
| Record name | 1,6-Hexanediol, 1,6-dimethanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4239-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Hexanediol, dimethanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004239241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Hexanediol, dimethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50195197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B1267138.png)

![(4-Methoxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl benzoate](/img/structure/B1267142.png)
![4-Azatricyclo[4.3.1.13,8]undecan-5-one](/img/structure/B1267143.png)





